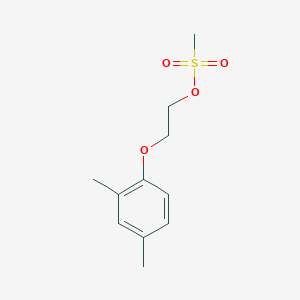

2-(2,4-Dimethylphenoxy)ethyl methanesulfonate

Description

2-(2,4-Dimethylphenoxy)ethyl methanesulfonate is an organic compound characterized by a methanesulfonate ester group attached to a 2-(2,4-dimethylphenoxy)ethyl moiety. Its molecular formula is C₁₁H₁₄O₄S, with a molecular weight of 242.29 g/mol . The 2,4-dimethylphenoxy group introduces electron-donating methyl substituents, which influence its chemical reactivity and physical properties, such as reduced acidity compared to non-methylated analogues .

Synthesis: The compound is synthesized via alkylation reactions, often involving ethyl 2-bromoacetate or similar reagents under reflux conditions with strong bases like potassium carbonate. For example, ethyl 2-(2,4-dimethylphenoxy)acetate (a precursor) is formed by reacting 2,4-dimethylphenol with ethyl bromoacetate in acetone . Subsequent methanesulfonation of the hydroxyl group yields the final product.

Properties

IUPAC Name |

2-(2,4-dimethylphenoxy)ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4S/c1-9-4-5-11(10(2)8-9)14-6-7-15-16(3,12)13/h4-5,8H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWGPJSSIPAFPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCOS(=O)(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenoxy)ethyl methanesulfonate typically involves the reaction of 2-(2,4-dimethylphenoxy)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

2-(2,4-Dimethylphenoxy)ethanol+Methanesulfonyl chloride→2-(2,4-Dimethylphenoxy)ethyl methanesulfonate+Hydrogen chloride

Industrial Production Methods

On an industrial scale, the production of 2-(2,4-Dimethylphenoxy)ethyl methanesulfonate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenoxy)ethyl methanesulfonate can undergo various chemical reactions, including:

Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Hydrolysis: In the presence of water and a base, the compound can hydrolyze to form 2-(2,4-dimethylphenoxy)ethanol and methanesulfonic acid.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles such as amines, thiols, and alkoxides can react with 2-(2,4-Dimethylphenoxy)ethyl methanesulfonate under mild conditions.

Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide can be used to hydrolyze the compound.

Major Products Formed

Nucleophilic substitution: Depending on the nucleophile used, products such as 2-(2,4-dimethylphenoxy)ethylamine, 2-(2,4-dimethylphenoxy)ethylthiol, or 2-(2,4-dimethylphenoxy)ethyl ether can be formed.

Hydrolysis: The major products are 2-(2,4-dimethylphenoxy)ethanol and methanesulfonic acid.

Scientific Research Applications

2-(2,4-Dimethylphenoxy)ethyl methanesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of ethers and amines.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenoxy)ethyl methanesulfonate involves the nucleophilic attack on the methanesulfonate group, leading to the formation of a new bond and the release of methanesulfonic acid. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound can modify proteins by reacting with nucleophilic amino acid residues.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(2,4-Dimethylphenoxy)ethyl methanesulfonate with structurally related methanesulfonate and toluenesulfonate esters:

Key Observations :

- Reactivity : Methanesulfonate esters are more reactive than toluenesulfonate analogues due to the smaller leaving group (mesyl vs. tosyl), facilitating nucleophilic substitution reactions .

- Biological Activity : Derivatives like 2-(2-thienyl)ethyl methanesulfonate are intermediates in synthesizing potent opioids (e.g., sulfentanyl), highlighting the role of methanesulfonates in medicinal chemistry .

Research Findings and Challenges

- Conflicting Data: Studies on methanesulfonate derivatives often face discrepancies due to varying experimental conditions. For example, the reactivity of intermediates in 2,4-dimethylphenoxy-based syntheses depends critically on pH and temperature .

- Optimization Needs: Higher yields for 2-(2,4-dimethylphenoxy)ethyl methanesulfonate require precise control of acidic conditions (pH 5–6) during filtration to avoid salt formation .

Biological Activity

2-(2,4-Dimethylphenoxy)ethyl methanesulfonate is a compound of interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

- IUPAC Name: 2-(2,4-Dimethylphenoxy)ethyl methanesulfonate

- Molecular Formula: C11H14O4S

- Molecular Weight: 246.29 g/mol

Biological Activity Overview

The biological activity of 2-(2,4-Dimethylphenoxy)ethyl methanesulfonate has been explored in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds similar to 2-(2,4-Dimethylphenoxy)ethyl methanesulfonate exhibit significant antimicrobial effects. For instance, a study demonstrated that methanesulfonates can inhibit bacterial growth through disruption of cellular processes. The compound's structural features contribute to its ability to penetrate bacterial membranes effectively.

| Compound | Activity | Reference |

|---|---|---|

| 2-(2,4-Dimethylphenoxy)ethyl methanesulfonate | Moderate antimicrobial activity | |

| Ethyl methanesulfonate | Strong antimicrobial activity |

Anticancer Activity

In vitro studies have shown that 2-(2,4-Dimethylphenoxy)ethyl methanesulfonate may possess anticancer properties. A comparative analysis with known anticancer agents revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer).

Case Study: Cytotoxicity Testing

A recent study evaluated the cytotoxic effects of various synthesized compounds against MCF-7 and A-549 cell lines. The IC50 values for the tested compounds were determined using the MTT assay.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 2-(2,4-Dimethylphenoxy)ethyl methanesulfonate | MCF-7 | 22.09 | |

| Doxorubicin (control) | MCF-7 | 9.18 | |

| 2-(2,4-Dimethylphenoxy)ethyl methanesulfonate | A-549 | 6.40 |

These results suggest that while the compound shows promising cytotoxicity, it may not surpass the efficacy of established chemotherapeutic agents like Doxorubicin.

The mechanism through which 2-(2,4-Dimethylphenoxy)ethyl methanesulfonate exerts its biological effects involves interaction with specific molecular targets within cells. It is hypothesized that the compound may modulate enzyme activity or interfere with signaling pathways critical for cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.